3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA

描述

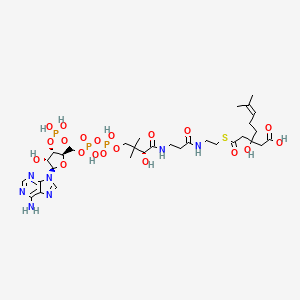

This compound has been reported in Bos taurus with data available.

属性

分子式 |

C32H52N7O20P3S |

|---|---|

分子量 |

979.8 g/mol |

IUPAC 名称 |

3-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethyl]-3-hydroxy-7-methyloct-6-enoic acid |

InChI |

InChI=1S/C32H52N7O20P3S/c1-18(2)6-5-8-32(47,12-21(41)42)13-22(43)63-11-10-34-20(40)7-9-35-29(46)26(45)31(3,4)15-56-62(53,54)59-61(51,52)55-14-19-25(58-60(48,49)50)24(44)30(57-19)39-17-38-23-27(33)36-16-37-28(23)39/h6,16-17,19,24-26,30,44-45,47H,5,7-15H2,1-4H3,(H,34,40)(H,35,46)(H,41,42)(H,51,52)(H,53,54)(H2,33,36,37)(H2,48,49,50)/t19-,24-,25-,26+,30-,32?/m1/s1 |

InChI 键 |

ATTJZXQHBIJXLV-AWVQIHIZSA-N |

手性 SMILES |

CC(=CCCC(CC(=O)O)(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O)C |

规范 SMILES |

CC(=CCCC(CC(=O)O)(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O)C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Structure Elucidation of 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA is a putative intermediate in the microbial degradation pathway of geraniol. Its structural elucidation is critical for understanding the metabolic fate of this common monoterpenoid and for potential applications in synthetic biology and drug development. This guide provides a comprehensive overview of the theoretical structure, and proposed methodologies for the synthesis, purification, and structural characterization of this coenzyme A derivative. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document compiles information from analogous compounds and established analytical techniques for acyl-CoA esters to provide a foundational framework for researchers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are primarily derived from computational models and data available in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₂N₇O₂₀P₃S | PubChem |

| Molecular Weight | 979.8 g/mol | PubChem |

| IUPAC Name | 3-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethyl]-3-hydroxy-7-methyloct-6-enoic acid | PubChem |

| Synonyms | 3-Hydroxy-3-isohexenylglutaryl-CoA | Human Metabolome Database |

| CAS Number | Not Available | Human Metabolome Database |

Proposed Metabolic Pathway: Geraniol Degradation

This compound is hypothesized to be an intermediate in the degradation of geraniol by certain microorganisms. The proposed pathway involves the initial oxidation of geraniol to geranic acid, which is then converted to its coenzyme A thioester, geranyl-CoA. Subsequent enzymatic transformations are thought to lead to the formation of the target molecule.

Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis, purification, and structural elucidation of this compound. These are generalized methods based on established procedures for similar acyl-CoA esters.

Enzymatic Synthesis

The biosynthesis of the target molecule can be attempted using cell-free extracts from microorganisms known to metabolize geraniol.

Protocol:

-

Preparation of Cell-Free Extract:

-

Culture a geraniol-metabolizing bacterial strain (e.g., Pseudomonas species) in a suitable medium supplemented with geraniol to induce the necessary enzymes.

-

Harvest cells in the late logarithmic growth phase by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

-

Resuspend the cells in the same buffer containing a protease inhibitor cocktail and lyse the cells by sonication or French press.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) to obtain a clear cell-free extract.

-

-

Enzymatic Reaction:

-

Set up a reaction mixture containing the cell-free extract, geranyl-CoA, ATP, MgCl₂, and any other required cofactors (e.g., NADPH, bicarbonate).

-

Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period.

-

Monitor the reaction progress by periodically taking aliquots and analyzing them by HPLC.

-

-

Purification:

-

Terminate the reaction by adding an organic solvent (e.g., acetonitrile) to precipitate proteins.

-

Centrifuge to remove the precipitate and collect the supernatant.

-

Purify the target molecule from the supernatant using solid-phase extraction (SPE) with a C18 cartridge, followed by preparative reverse-phase HPLC.

-

Structural Elucidation by Mass Spectrometry

High-resolution mass spectrometry is a crucial tool for determining the elemental composition and fragmentation pattern of the molecule.

Protocol:

-

Sample Preparation:

-

Dissolve the purified compound in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject the sample into a high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

Use a C18 reverse-phase column for separation.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Acquire data in both positive and negative ion modes.

-

Perform high-resolution mass spectrometry (e.g., using an Orbitrap or TOF analyzer) to determine the accurate mass and elemental composition.

-

Conduct tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can help in identifying the different structural moieties of the molecule.

-

Expected Fragmentation Data (Hypothetical):

| Fragment | Description |

| [M+H]⁺ | Protonated molecule |

| [M-H]⁻ | Deprotonated molecule |

| Loss of Adenosine Diphosphate | Characteristic fragment for CoA esters |

| Loss of Pantetheine | Another key fragment for CoA esters |

| Fragments from the Acyl Chain | Provides information on the structure of the 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl moiety |

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation:

-

Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., D₂O or deuterated methanol).

-

-

NMR Experiments:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the different types of protons and their chemical environments.

-

Acquire a 1D ¹³C NMR spectrum to identify the different carbon atoms.

-

Perform two-dimensional (2D) NMR experiments such as:

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for connecting different parts of the molecule.

-

-

Expected NMR Data (Hypothetical):

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Key Correlations |

| ¹H | 0.8 - 5.5 | s, d, t, m | Protons on the acyl chain, pantetheine, and ribose moieties |

| ¹³C | 10 - 180 | Carbonyls, olefinic carbons, carbons bearing hydroxyl groups, and carbons of the CoA moiety |

Experimental Workflow

The overall workflow for the structure elucidation of this compound is depicted below.

Conclusion

The structural elucidation of this compound is an important step in mapping the microbial metabolism of geraniol. Although direct experimental data is currently scarce, the application of established analytical techniques for acyl-CoA esters, as outlined in this guide, provides a clear path forward for researchers in this field. The combination of enzymatic synthesis with advanced mass spectrometry and NMR spectroscopy will be instrumental in confirming the structure of this molecule and furthering our understanding of terpene biochemistry.

An In-Depth Technical Guide to the 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA Biosynthetic Pathway in Manduca sexta

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA (HMG-CoA) biosynthetic pathway in the tobacco hornworm, Manduca sexta. This pathway is a critical component of juvenile hormone (JH) biosynthesis, a key regulator of insect development and reproduction. This guide details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the biochemical cascade. Understanding this pathway is crucial for the development of novel insect growth regulators and for advancing our knowledge of insect endocrinology.

Introduction

The tobacco hornworm, Manduca sexta, is a widely utilized model organism for studying insect physiology, biochemistry, and molecular biology.[1][2][3] Its large size and well-characterized life cycle make it ideal for investigating complex biological processes, including the endocrine regulation of development.[3][4] Central to this regulation are the juvenile hormones (JHs), acyclic sesquiterpenoids that control metamorphosis and reproduction.[5][6]

The biosynthesis of JHs in Manduca sexta involves a pathway analogous to cholesterol synthesis in vertebrates, beginning with the formation of HMG-CoA.[5] Manduca sexta produces a mixture of JHs, including JH II and JH III.[7][8] The biosynthesis of JH III follows the canonical isoprenoid pathway, while the formation of JH II, a homosesquiterpenoid, requires the incorporation of propionate in addition to acetate, leading to the formation of homologous intermediates.[7][8][9] This guide focuses on the initial steps of this pathway, leading to the formation of HMG-CoA and its homologs.

The Biosynthetic Pathway

The formation of HMG-CoA and its homolog, 3-hydroxy-3-ethylglutaryl-CoA, occurs in the corpora allata, a pair of endocrine glands behind the brain.[5][9] The pathway involves the condensation of acetyl-CoA and propionyl-CoA units.

Key Enzymatic Steps

-

Acetyl-CoA Acetyltransferase (Thiolase): This enzyme catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

-

HMG-CoA Synthase: This enzyme condenses a molecule of acetoacetyl-CoA with another molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

Formation of Homologous Precursors: For the biosynthesis of JH II, propionyl-CoA is utilized. It is proposed that acetyl-CoA and propionyl-CoA condense to form 3-oxovaleryl-CoA, which then condenses with another acetyl-CoA to yield 3-hydroxy-3-ethylglutaryl-CoA. Research has shown that cell-free preparations from Manduca sexta corpora allata can produce both HMG-CoA and its homolog, 3-hydroxy-3-ethylglutaryl-CoA, when supplied with acetyl-CoA and propionyl-CoA.[9]

-

HMG-CoA Reductase: This is a key regulatory enzyme that reduces HMG-CoA to mevalonate.[10] Similarly, it reduces 3-hydroxy-3-ethylglutaryl-CoA to homomevalonate.[9] This reaction requires NADPH as an electron donor.[9] The activity of HMG-CoA reductase in the corpora allata has been shown to correlate with the rate of JH production.[11]

Pathway Diagram

Caption: Biosynthetic pathway of HMG-CoA and its homolog in Manduca sexta.

Quantitative Data

The available literature provides some quantitative data on enzyme activity and reaction products. The following table summarizes these findings.

| Parameter | Value | Organism Stage/Tissue | Reference |

| HMG-CoA & Homolog Production | |||

| [1-14C]acetyl-CoA incorporation into HMG-CoA | Picomole levels | Cytosolic fraction of corpora allata-corpora cardiaca complexes | [9] |

| [1-14C]acetyl-CoA & propionyl-CoA incorporation into 3-hydroxy-3-ethylglutaryl-CoA | Picomole levels | Cytosolic fraction of corpora allata-corpora cardiaca complexes | [9] |

| HMG-CoA Reductase Activity | |||

| Reduction of [Me-3H]HMG-CoA to mevalonate | Demonstrated | Particulate fraction of corpora allata-corpora cardiaca complexes | [9] |

| Reduction of [3-14C]hydroxyethylglutaryl-CoA to homomevalonate | Demonstrated | Particulate fraction of corpora allata-corpora cardiaca complexes | [9] |

| Correlation between HMG-CoA reductase activity and JH production | Excellent correlation (except in adult males) | Corpora allata homogenates | [11] |

| Allatostatin Inhibition | |||

| ED50 of synthetic M. sexta allatostatin on JH biosynthesis | ~2 nM | Early fifth stadium larval corpora allata (in vitro) | [11] |

Experimental Protocols

This section details the methodologies used in key experiments to elucidate the HMG-CoA biosynthetic pathway in Manduca sexta.

Preparation of Corpora Allata Cell-Free Fractions

This protocol is adapted from the methodology described for studying the biosynthesis of HMG-CoA and its homologs.[9]

Objective: To obtain cytosolic and particulate fractions from Manduca sexta corpora allata-corpora cardiaca complexes for enzyme assays.

Materials:

-

Manduca sexta larvae or adults

-

Dissecting microscope and tools

-

Homogenization buffer (e.g., phosphate buffer with sucrose and EDTA)

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Ultracentrifuge

Procedure:

-

Dissect the corpora allata-corpora cardiaca complexes from the head capsule of Manduca sexta.

-

Place the dissected glands in ice-cold homogenization buffer.

-

Homogenize the tissue using a Dounce homogenizer with a tight-fitting pestle.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes.

-

The resulting supernatant is the cytosolic fraction, and the pellet is the particulate (microsomal) fraction.

-

Resuspend the particulate fraction in a suitable buffer for subsequent assays.

Caption: Workflow for preparing cytosolic and particulate fractions.

Enzyme Assays

4.2.1. HMG-CoA Synthase Assay [9]

Objective: To measure the production of radiolabeled HMG-CoA and its homolog.

Procedure:

-

Incubate the cytosolic fraction with [1-14C]acetyl-CoA and, for the homolog, unlabeled propionyl-CoA.

-

The reaction mixture should be buffered and maintained at an optimal temperature and pH.

-

Stop the reaction after a defined period.

-

Convert the resulting HMG-CoA and its homolog to ultraviolet-absorbing derivatives for detection.

-

Analyze the products using thin-layer chromatography (TLC) and liquid chromatography (LC).

-

Collect the fractions corresponding to the derivatives and quantify the radioactivity using liquid scintillation counting.

4.2.2. HMG-CoA Reductase Assay [9][11]

Objective: To measure the conversion of HMG-CoA and its homolog to mevalonate and homomevalonate.

Procedure:

-

Incubate the particulate fraction with radiolabeled HMG-CoA (e.g., [Me-3H]HMG-CoA) or its homolog.

-

Include NADPH in the reaction mixture as the electron donor.

-

After incubation, stop the reaction.

-

Separate the product (mevalonate or homomevalonate) from the substrate using chromatographic techniques (TLC or LC).

-

Quantify the amount of radiolabeled product formed using liquid scintillation counting.

Regulation of the Pathway

The biosynthesis of JH is tightly regulated. The activity of HMG-CoA reductase is considered a major rate-limiting step.[10] In Manduca sexta, the activity of this enzyme in the corpora allata shows a strong correlation with the rates of JH synthesis.[11]

Furthermore, neuropeptides known as allatostatins can inhibit JH biosynthesis.[11] In Manduca sexta, an allatostatin has been identified that strongly inhibits JH synthesis in vitro, with an ED50 of approximately 2 nM.[11] This inhibition is reversible and suggests a mechanism for the precise control of JH titers, which is crucial for normal development and metamorphosis.[6][11]

Conclusion

The this compound biosynthetic pathway in Manduca sexta is a fundamental biochemical process essential for the production of juvenile hormones. This pathway involves both the canonical isoprenoid route and a homologous pathway for the synthesis of different JH forms. Key enzymes such as HMG-CoA synthase and HMG-CoA reductase play pivotal roles, with the latter being a significant point of regulation. A thorough understanding of this pathway, facilitated by the experimental protocols and data presented herein, is critical for researchers in insect endocrinology and for the development of targeted strategies for insect pest management. Future research should focus on the detailed kinetic characterization of the enzymes involved and the elucidation of the upstream signaling cascades that regulate this vital pathway.

References

- 1. Manduca sexta - Wikipedia [en.wikipedia.org]

- 2. windfelder-lab.com [windfelder-lab.com]

- 3. Manduca sexta | i5k Workspace@NAL [i5k.nal.usda.gov]

- 4. EENY692/IN1187: Tobacco Hornworm Manduca sexta (Linnaeus) (Insecta: Lepidoptera: Sphingidae) [edis.ifas.ufl.edu]

- 5. Juvenile hormone - Wikipedia [en.wikipedia.org]

- 6. The role of low levels of juvenile hormone esterase in the metamorphosis of Manduca sexta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of the Juvenile Hormones of Manduca sexta: Labeling Pattern from Mevalonate, Propionate, and Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of the Juvenile Hormones of Manduca sexta: Labeling Pattern from Mevalonate, Propionate, and Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of 3-hydroxy-3-methylglutaryl-CoA, 3-hydroxy-3-ethylglutaryl-CoA, mevalonate and homomevalonate by insect corpus allatum and mammalian hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Linchpin of Metamorphosis: A Technical Guide to the Role of 3-Hydroxy-3-methylglutaryl-CoA in Juvenile Hormone Synthesis

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract: Juvenile hormone (JH) is a critical regulator of insect development, metamorphosis, and reproduction. Its synthesis is a complex and tightly controlled process, offering multiple targets for the development of novel insecticides. This technical guide provides an in-depth examination of the pivotal role of 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) and its associated enzyme, HMG-CoA reductase (HMGR), in the juvenile hormone biosynthetic pathway. We present a comprehensive overview of the enzymatic steps, quantitative kinetic data, detailed experimental protocols for key assays, and visual representations of the relevant biochemical and regulatory pathways. This document is intended to serve as a valuable resource for researchers in insect endocrinology and professionals involved in the discovery and development of next-generation pest control agents.

Introduction: The Central Role of HMG-CoA in Juvenile Hormone Production

Juvenile hormones (JHs) are a group of sesquiterpenoid hormones that orchestrate a wide array of physiological processes in insects, most notably the regulation of larval development and the prevention of premature metamorphosis[1][2]. The biosynthesis of JH occurs primarily in the corpora allata, a pair of endocrine glands located behind the brain[1]. The synthesis of these crucial signaling molecules is a multi-step process that can be broadly divided into two main stages: the early mevalonate pathway and the late, JH-specific steps[3].

The initial phase of JH biosynthesis follows the well-conserved mevalonate pathway, which is responsible for the production of isoprenoid precursors in a wide range of organisms[1]. A key intermediate in this pathway is 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA). The conversion of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase (HMGR), is a critical rate-limiting step in the entire JH biosynthetic cascade. This positions HMG-CoA and HMGR as central players in the regulation of JH titers and, consequently, in the control of insect development.

Given its crucial role, the enzymatic step involving HMG-CoA has become a focal point for research into the regulation of insect growth and a promising target for the development of selective insecticides. This guide will delve into the technical details of HMG-CoA's involvement in JH synthesis, providing the necessary data and methodologies for researchers to further explore this vital area of insect biochemistry.

The Juvenile Hormone Biosynthetic Pathway: From Acetyl-CoA to Active Hormone

The synthesis of JH commences with the condensation of three acetyl-CoA molecules to form HMG-CoA. This intermediate is then reduced by HMG-CoA reductase (HMGR) in an NADPH-dependent reaction to yield mevalonate. A series of subsequent enzymatic reactions, including phosphorylations, decarboxylation, and isomerizations, convert mevalonate into the 15-carbon isoprenoid, farnesyl pyrophosphate (FPP). FPP serves as the branch point from which the JH-specific pathway diverges. In the terminal steps, FPP is converted to the final, active form of juvenile hormone, such as JH III, which is the most common form in many insect orders.

Quantitative Data on Enzyme Kinetics and Inhibition

The regulation of JH synthesis is tightly controlled, and understanding the kinetics of the enzymes involved is crucial for developing targeted inhibitors. HMG-CoA reductase, as a rate-limiting enzyme, has been a primary focus of these studies.

Table 1: Kinetic Parameters of HMG-CoA Reductase in Diploptera punctata (Cockroach)

| Parameter | Value | Substrate/Inhibitor | Reference |

| Apparent Km | 7.6 µM | (3S)-HMG-CoA | [4] |

| Ki | 2.4 nM | Mevinolin (competitive inhibitor) | [4] |

Table 2: Inhibition of Juvenile Hormone Biosynthesis in Manduca sexta by Statin Inhibitors

| Inhibitor | Concentration | In Vitro Inhibition (%) | In Vivo Inhibition (3h post-injection) (%) | Reference |

| Fluvastatin | 1 µM | 58.9 ± 8.9 | 64.1 ± 5.2 | |

| Pitavastatin | 1 µM | 54.4 ± 3.1 | 61.4 ± 5.8 | |

| Lovastatin | 1 µM | 62.6 ± 3.4 | 60.6 ± 5.8 |

Table 3: Juvenile Hormone III Titers in Diploptera punctata During Development

| Developmental Stage | JH III Titer (ng/mL hemolymph) | JH III Quantity (ng/g whole body) | Reference |

| Day 0 (Adult Emergence) | 79.68 ± 5.03 | - | |

| Day 4 | - | 845.5 ± 87.9 | |

| Day 5 | 1717 (maximum) | 679.7 ± 164.6 |

Regulation of HMG-CoA Reductase and the JH Pathway

The activity of the JH biosynthetic pathway, and specifically HMG-CoA reductase, is modulated by a complex interplay of neuropeptides, hormones, and nutritional signals. Allatotropins stimulate JH synthesis, while allatostatins are inhibitory neuropeptides[1][5][6]. These neuropeptides can exert rapid, reversible effects on the corpora allata[1]. Furthermore, hormones such as ecdysteroids and insulin-like peptides, as well as the nutritional status of the insect, play a significant role in modulating the transcription of JH biosynthetic genes and the overall flux through the pathway[1].

Experimental Protocols

Accurate and reproducible methods for quantifying JH and the activity of its biosynthetic enzymes are essential for research in this field. Below are detailed protocols for key experimental procedures.

Radiochemical Assay (RCA) for In Vitro Juvenile Hormone Biosynthesis

This assay measures the rate of JH synthesis by incubating corpora allata with a radiolabeled precursor, typically L-[methyl-3H]methionine, and quantifying the incorporation of the radiolabel into JH.

Materials:

-

Insect Ringer's solution

-

TC-199 medium (or equivalent) supplemented with Ficoll

-

L-[methyl-3H]methionine

-

Isooctane or hexane

-

Silica gel thin-layer chromatography (TLC) plates

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Dissection: Dissect corpora allata (CA) from insects in cold Ringer's solution. For some insects, the corpora cardiaca-corpora allata (CC-CA) complex is dissected.

-

Incubation: Transfer the dissected glands to a vial containing incubation medium (e.g., TC-199 with Ficoll) and the radiolabeled methionine. Incubate for a defined period (e.g., 2-4 hours) at an appropriate temperature (e.g., 27-30°C).

-

Extraction: Stop the reaction by adding a water-immiscible organic solvent (e.g., isooctane or hexane). Vortex vigorously to extract the lipophilic JH into the organic phase.

-

Separation: Spot the organic extract onto a silica gel TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:ethyl acetate).

-

Quantification: Scrape the silica from the region of the TLC plate corresponding to the JH standard into a scintillation vial. Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Calculation: Calculate the rate of JH synthesis based on the specific activity of the radiolabeled precursor and the amount of radioactivity incorporated into JH per unit time.

Note: It is crucial to ensure the purity of the radiolabeled precursor and to run appropriate controls to account for background radiation and non-specific binding[7].

HMG-CoA Reductase Activity Assay (Colorimetric)

This assay measures the activity of HMG-CoA reductase by monitoring the decrease in NADPH concentration, which has a characteristic absorbance at 340 nm.

Materials:

-

Homogenization buffer (e.g., potassium phosphate buffer with DTT and protease inhibitors)

-

Microsomal fraction containing HMG-CoA reductase

-

HMG-CoA substrate solution

-

NADPH solution

-

UV-transparent cuvettes or microplates

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Tissue Homogenization: Homogenize insect corpora allata or other relevant tissues in cold homogenization buffer.

-

Microsomal Fraction Preparation: Centrifuge the homogenate to pellet cell debris, then ultracentrifuge the supernatant to pellet the microsomal fraction, which is enriched in HMG-CoA reductase. Resuspend the microsomal pellet in buffer.

-

Assay Reaction: In a cuvette or microplate well, combine the assay buffer, NADPH solution, and the microsomal preparation.

-

Initiation of Reaction: Start the reaction by adding the HMG-CoA substrate.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

Calculation: Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time curve using the molar extinction coefficient of NADPH. One unit of HMG-CoA reductase activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Quantification of Juvenile Hormone and its Precursors by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of JH and its precursors from biological samples.

Materials:

-

Acetonitrile, methanol, water (LC-MS grade)

-

Formic acid

-

C18 reverse-phase HPLC column

-

Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source

-

Deuterated JH III (or other appropriate internal standard)

Procedure:

-

Sample Collection and Extraction: Collect hemolymph or whole-body samples and perform a liquid-liquid extraction with a solvent such as hexane or a protein precipitation with methanol/isooctane[8][9]. Add a known amount of an internal standard (e.g., deuterated JH III) prior to extraction to correct for sample loss and matrix effects.

-

Sample Preparation: Evaporate the organic extract to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., methanol or acetonitrile).

-

LC Separation: Inject the sample onto a C18 reverse-phase column and perform a gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both typically containing a small amount of formic acid to improve ionization[9][10].

-

MS/MS Detection: Analyze the column eluent using an ESI source in positive ion mode. Set the mass spectrometer to perform multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of the target analytes and the internal standard.

-

Quantification: Generate a standard curve using known concentrations of the analytes. Quantify the amount of JH and its precursors in the samples by comparing their peak areas to that of the internal standard and interpolating from the standard curve.

Typical LC-MS/MS Parameters:

-

Column: C18, e.g., 2.1 x 100 mm, 1.7 µm particle size

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient might run from 40% B to 100% B over several minutes.

-

Flow Rate: 0.2-0.4 mL/min

-

Ionization Mode: ESI positive

-

MRM Transitions (for JH III): e.g., m/z 267.3 -> 235.3 and 267.3 -> 147.0

Conclusion and Future Directions

The conversion of HMG-CoA to mevalonate by HMG-CoA reductase is a cornerstone of juvenile hormone biosynthesis in insects. The quantitative data and detailed experimental protocols presented in this guide underscore the significance of this enzymatic step as a key regulatory point. For researchers in basic science, a deeper understanding of the intricate regulation of HMGR and the upstream and downstream pathways will continue to shed light on the complex endocrinology of insects. For professionals in drug development, the insect-specific characteristics of HMGR and other enzymes in the JH biosynthetic pathway offer a promising avenue for the rational design of selective and environmentally benign insecticides. Future research should focus on elucidating the three-dimensional structures of insect HMGR to facilitate structure-based drug design, as well as further exploring the complex network of signaling pathways that converge to regulate JH synthesis in response to developmental and environmental cues. The methodologies outlined herein provide a robust framework for pursuing these exciting research directions.

References

- 1. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Juvenile Hormone Studies in Drosophila melanogaster [frontiersin.org]

- 3. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags | PLOS One [journals.plos.org]

- 4. Characterization and regulation of HMG-CoA reductase during a cycle of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allatotropin regulation of juvenile hormone synthesis by the corpora allata from the lubber grasshopper, Romalea microptera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The radiochemical assay for juvenile hormone biosynthesis in insects: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid quantification of juvenile hormones and their metabolites in insect haemolymph by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Common structural features facilitate the simultaneous identification and quantification of the five most common juvenile hormones by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biosynthesis of Juvenile Hormones in Insect Corpora Allata and the Quest for Novel Intermediates

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The juvenile hormones (JHs) are a group of sesquiterpenoid hormones crucial for regulating development, reproduction, and metamorphosis in insects.[1][2][3] Synthesized in the corpora allata, the biosynthetic pathway of JHs has been a subject of intense research, offering potential targets for the development of novel insecticides.[1][3] This technical guide provides a comprehensive overview of the canonical JH biosynthesis pathway, with a particular focus on the early steps involving HMG-CoA synthase and the potential for the formation of novel, non-canonical intermediates such as 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA. This document details the established enzymatic reactions, presents quantitative data from key studies, outlines experimental protocols for the investigation of JH biosynthesis, and provides visualizations of the relevant pathways and workflows.

The Canonical Juvenile Hormone Biosynthesis Pathway

The production of juvenile hormones in the insect corpora allata follows the mevalonate (MVA) pathway, a highly conserved metabolic route for the synthesis of isoprenoids.[1][3] The most common form of JH is JH III, the biosynthesis of which can be divided into two main stages: the early steps leading to the formation of farnesyl pyrophosphate (FPP), and the late, JH-specific steps that convert FPP to the final hormone.[3][4]

Early Steps of the Mevalonate Pathway

The initial phase of JH biosynthesis involves the conversion of acetyl-CoA to FPP through a series of enzymatic reactions. A critical intermediate in this stage is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The formation of HMG-CoA is catalyzed by HMG-CoA synthase from acetyl-CoA and acetoacetyl-CoA. Subsequently, HMG-CoA is reduced to mevalonate by HMG-CoA reductase, a key regulatory enzyme in the pathway.[1][4]

Late Steps of Juvenile Hormone Biosynthesis

The later steps of JH III synthesis involve the conversion of FPP to the final hormone. This part of the pathway shows more variation among different insect orders. Generally, FPP is first converted to farnesoic acid, which is then subject to methylation and epoxidation to yield the active JH III. The precise order of these last two steps can differ between insect groups.[5]

The Potential for Novel Intermediates: The Case of this compound

While the canonical pathway is well-established, the diversity of JH structures found in nature suggests that variations in the biosynthetic machinery may exist. The molecule this compound represents a hypothetical intermediate that could arise from a variation in the early mevalonate pathway.

This molecule is an analog of HMG-CoA, with a geranyl group substituting the methyl group at the C3 position. Biochemically, its formation could be envisioned through the condensation of geranyl-CoA and acetyl-CoA, a reaction that would be catalyzed by a promiscuous HMG-CoA synthase or a distinct, yet-to-be-discovered enzyme. To date, the natural occurrence of this compound in insect corpora allata has not been documented in published literature. However, its existence as a chemical entity is confirmed in databases such as PubChem. The exploration of such alternative pathways and the substrate specificity of key enzymes like HMG-CoA synthase in insects are active areas of research.

Putative Biosynthetic Pathway for this compound

The following diagram illustrates a hypothetical pathway for the formation of this novel intermediate, based on known biochemical reactions.

Caption: Hypothetical pathway for the formation of a novel HMG-CoA analog.

Quantitative Data in Juvenile Hormone Biosynthesis Research

Quantitative analysis of enzyme kinetics and metabolite concentrations is fundamental to understanding the regulation of JH biosynthesis. The following tables summarize representative quantitative data for key enzymes in the early mevalonate pathway from various insect species.

| Enzyme | Insect Species | Substrate(s) | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| HMG-CoA Synthase | Blattella germanica | Acetyl-CoA | 45 | 15.4 | Buesa et al. (1994), Eur. J. Biochem. |

| HMG-CoA Synthase | Blattella germanica | Acetoacetyl-CoA | 4.9 | 15.4 | Buesa et al. (1994), Eur. J. Biochem. |

| HMG-CoA Reductase | Manduca sexta | HMG-CoA | 4.3 | 0.02 | Monger & Law (1982), J. Biol. Chem. |

| HMG-CoA Reductase | Drosophila melanogaster | HMG-CoA | 2.9 | 0.1 | V.K. Walker (unpublished), FlyBase |

Table 1: Kinetic parameters of key enzymes in the early JH biosynthesis pathway.

| Metabolite | Insect Species | Tissue | Concentration (pmol/gland pair) | Reference |

| Farnesoic Acid | Diploptera punctata | Corpora Allata | 2.5 - 15 | Tobe & Stay (1985), Adv. Insect Physiol. |

| JH III | Diploptera punctata | Corpora Allata | 10 - 150 | Tobe & Stay (1985), Adv. Insect Physiol. |

Table 2: Representative concentrations of JH precursors and JH III in insect corpora allata.

Experimental Protocols for the Study of Juvenile Hormone Biosynthesis

The investigation of JH biosynthesis, including the potential discovery of novel intermediates, relies on a combination of biochemical and analytical techniques.

Preparation of Corpora Allata Homogenates

-

Dissection: Corpora allata are dissected from insects under a stereomicroscope in a physiological saline solution.

-

Homogenization: The glands are homogenized in a suitable buffer (e.g., phosphate buffer with protease inhibitors) on ice.

-

Centrifugation: The homogenate is centrifuged to separate cytosolic and microsomal fractions, which can be used for enzyme assays.

Enzyme Assays for HMG-CoA Synthase and Reductase

-

HMG-CoA Synthase Assay: The activity of HMG-CoA synthase is typically measured by monitoring the incorporation of radiolabeled acetyl-CoA into HMG-CoA. The product is separated by thin-layer chromatography or high-performance liquid chromatography and quantified by scintillation counting.

-

HMG-CoA Reductase Assay: The activity of HMG-CoA reductase is determined by measuring the conversion of radiolabeled HMG-CoA to mevalonate. The product is separated and quantified as described for the synthase assay.

Identification and Quantification of Intermediates by Mass Spectrometry

-

Extraction: Lipophilic molecules, including JH and its precursors, are extracted from corpora allata homogenates or incubation media using organic solvents.

-

Derivatization: For enhanced sensitivity and volatility in gas chromatography-mass spectrometry (GC-MS), carboxyl and hydroxyl groups can be derivatized.

-

LC-MS/MS and GC-MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and GC-MS are powerful techniques for the separation, identification, and quantification of known and novel intermediates in the JH biosynthesis pathway.

Caption: Workflow for the discovery of novel JH biosynthesis intermediates.

Signaling Pathways Regulating Juvenile Hormone Biosynthesis

The rate of JH biosynthesis is tightly regulated by a complex interplay of signaling pathways, including neuropeptides and nutritional signals.[1][4] Understanding these regulatory networks is crucial for the development of targeted pest control strategies.

Caption: Key signaling inputs regulating JH synthesis in the corpora allata.

Conclusion and Future Directions

The biosynthesis of juvenile hormones in insect corpora allata is a well-characterized yet continually evolving field of study. While the canonical mevalonate pathway provides a solid framework, the potential for novel intermediates and alternative enzymatic reactions remains an exciting frontier. The investigation into molecules such as this compound, although currently hypothetical in the context of insect biochemistry, underscores the importance of exploring the substrate flexibility of biosynthetic enzymes and the full metabolic capacity of the corpora allata. Future research employing advanced analytical techniques and molecular biology approaches will be instrumental in uncovering the complete repertoire of isoprenoids produced by these vital endocrine glands and their physiological significance. This knowledge will not only deepen our understanding of insect endocrinology but also pave the way for the development of more specific and effective insect control agents.

References

- 1. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Juvenile hormone - Wikipedia [en.wikipedia.org]

- 3. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 4. Juvenile Hormone Studies in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Linchpin of Juvenile Hormone Synthesis: A Technical Guide to HMG-CoA Synthase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (HMGS) in the juvenile hormone (JH) biosynthetic pathway of insects. Juvenile hormones are crucial regulators of insect development, reproduction, and behavior, making the enzymes involved in their synthesis prime targets for the development of novel and specific insecticides. This document details the function of HMGS, its regulation, and methods for its study, presenting quantitative data, experimental protocols, and pathway visualizations to support advanced research and drug discovery efforts.

The Central Role of HMG-CoA Synthase in the Juvenile Hormone Pathway

Juvenile hormone biosynthesis begins with the mevalonate pathway, a conserved metabolic route for the production of isoprenoid precursors. HMG-CoA synthase is a key enzyme in the initial steps of this pathway, catalyzing the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA.[1][2] This reaction is a critical control point in the overall flux of precursors towards JH synthesis. The synthesis of JH occurs exclusively in the corpora allata, a pair of endocrine glands located behind the brain.[1][2][3][4][5][6][7][8][9][10]

The JH biosynthetic pathway can be broadly divided into early and late stages. HMGS functions in the early stage, which is responsible for the synthesis of the 15-carbon isoprenoid, farnesyl pyrophosphate (FPP). The late stages, which are insect-specific, convert FPP into the various forms of JH.[11] Given its upstream position and its role in committing acetyl-CoA to the mevalonate pathway, HMGS is a significant focus for understanding the regulation of JH production.

// Nodes AcetylCoA [label="2 Acetyl-CoA"]; AcetoacetylCoA [label="Acetoacetyl-CoA"]; HMG_CoA [label="HMG-CoA"]; Mevalonate [label="Mevalonate"]; Mevalonate_P [label="Mevalonate-5-P"]; Mevalonate_PP [label="Mevalonate-5-PP"]; IPP [label="Isopentenyl-PP"]; DMAPP [label="Dimethylallyl-PP"]; GPP [label="Geranyl-PP"]; FPP [label="Farnesyl-PP"]; Farnesoic_Acid [label="Farnesoic Acid"]; JH_Acid [label="JH III Acid"]; JH_III [label="Juvenile Hormone III"];

// Invisible nodes for pathway branching branch1 [shape=point, width=0.01, height=0.01]; branch2 [shape=point, width=0.01, height=0.01];

// Edges with enzyme labels AcetylCoA -> AcetoacetylCoA [label="Acetoacetyl-CoA\nthiolase", dir=forward]; {rank=same; AcetoacetylCoA AcetylCoA_add} AcetylCoA_add [label="Acetyl-CoA", shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; {AcetoacetylCoA, AcetylCoA_add} -> HMG_CoA [label="HMG-CoA Synthase\n(HMGS)", color="#EA4335", fontcolor="#EA4335", dir=forward]; HMG_CoA -> Mevalonate [label="HMG-CoA Reductase\n(HMGR)", dir=forward]; Mevalonate -> Mevalonate_P [label="Mevalonate Kinase", dir=forward]; Mevalonate_P -> Mevalonate_PP [label="Phosphomevalonate\nKinase", dir=forward]; Mevalonate_PP -> IPP [label="Diphosphomevalonate\nDecarboxylase", dir=forward]; IPP -> DMAPP [label="IPP Isomerase", dir=both, arrowhead=normal, arrowtail=normal]; {DMAPP, IPP} -> GPP [label="FPP Synthase", dir=forward]; {GPP, IPP} -> FPP [label="FPP Synthase", dir=forward]; FPP -> branch1 [dir=forward, arrowhead=none]; branch1 -> Farnesoic_Acid [label="JH-specific steps", dir=forward]; Farnesoic_Acid -> JH_Acid [label="Epoxidase", dir=forward]; JH_Acid -> JH_III [label="JHAMT", dir=forward]; branch1 -> JH_Acid [label="Alternative Pathway", style=dashed, dir=forward]; Farnesoic_Acid -> JH_III [label="JHAMT", style=dashed, dir=forward]; } caption: Juvenile Hormone Biosynthetic Pathway highlighting HMG-CoA Synthase.

Quantitative Analysis of HMG-CoA Synthase

The expression and activity of HMGS are tightly regulated and correlate with the physiological state of the insect, particularly in relation to development and reproduction. Quantitative data on HMGS gene expression and enzyme activity provide critical insights into its role as a potential regulatory point in JH biosynthesis.

Gene Expression in Corpora Allata

Studies in the honey bee (Apis mellifera) have quantified the transcript abundance of genes in the JH biosynthetic pathway within the corpora allata-corpora cardiaca (CA-CC) complex. These studies reveal a correlation between the expression of several biosynthetic genes, including HMGS, and the circulating titers of JH.

| Gene | Enzyme | Relative Expression in Forager CA-CC (Normalized to 1)[1][12] |

| hmgs | HMG-CoA Synthase | ~0.8 |

| hmgr | HMG-CoA Reductase | ~0.9 |

| mfe | Methyl Farnesoate Epoxidase | ~1.0 |

| jhamt | JH Acid Methyltransferase | ~0.7 |

| fpps3 | Farnesyl Diphosphate Synthase 3 | ~0.6 |

| ippi | Isopentenyl Pyrophosphate Isomerase | ~0.5 |

Table 1: Relative transcript abundance of selected juvenile hormone biosynthetic genes in the corpora allata-corpora cardiaca complex of forager honey bees, a stage characterized by high JH titers.[1][12]

Enzyme Activity in Insect Tissues

Direct measurement of HMGS enzyme activity provides a functional understanding of its contribution to the mevalonate pathway. A study on the cockroach Blattella germanica investigated the activity of HMGS and HMG-CoA reductase in the fat body, a tissue also involved in isoprenoid synthesis, in response to allatectomy (the surgical removal of the corpora allata), which eliminates the source of JH.

| Treatment | HMG-CoA Synthase Activity (pmol/min/mg protein)[5] | HMG-CoA Reductase Activity (pmol/min/mg protein)[5] |

| Control (Day 4) | 1.8 ± 0.2 | 3.5 ± 0.4 |

| Allatectomized (Day 4) | 0.6 ± 0.1 | 1.2 ± 0.2 |

Table 2: HMG-CoA synthase and reductase activity in the fat body of control and allatectomized female Blattella germanica. The data show a significant decrease in enzyme activity in the absence of juvenile hormone.[5]

Regulation of HMG-CoA Synthase and the JH Pathway

The synthesis of juvenile hormone is a highly regulated process, influenced by a complex interplay of hormonal and environmental signals. These signals converge on the corpora allata to modulate the expression and activity of biosynthetic enzymes, including HMGS.

Several factors are known to regulate JH biosynthesis, including:

-

Allatotropins and Allatostatins: Neuropeptides that stimulate or inhibit JH synthesis, respectively.[8]

-

Juvenile Hormone: JH itself can exert feedback regulation on its own synthesis.

-

Insulin/Insulin-like Signaling (IIS) Pathway: Nutritional status, communicated through the IIS pathway, can modulate JH production.[2]

-

20-hydroxyecdysone (20E): The molting hormone can influence JH synthesis, often in an antagonistic manner.[1]

// Nodes Brain [label="Brain"]; Corpora_Allata [label="Corpora Allata", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; JH_Biosynthesis [label="JH Biosynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JH [label="Juvenile Hormone"]; Target_Tissues [label="Target Tissues"]; Allatotropin [label="Allatotropin"]; Allatostatin [label="Allatostatin"]; Insulin_Signaling [label="Insulin Signaling\n(Nutrition)"]; Ecdysone [label="20-Hydroxyecdysone"];

// Edges Brain -> Corpora_Allata [label="Neural & Hormonal Signals", dir=forward]; Allatotropin -> Corpora_Allata [color="#34A853", label="+", dir=forward]; Allatostatin -> Corpora_Allata [color="#EA4335", label="-", dir=forward]; Insulin_Signaling -> Brain [dir=forward]; Ecdysone -> Corpora_Allata [dir=forward]; Corpora_Allata -> JH_Biosynthesis [dir=forward]; JH_Biosynthesis -> JH [dir=forward]; JH -> Target_Tissues [dir=forward]; JH -> Brain [label="Feedback", style=dashed, dir=forward]; } caption: Simplified signaling pathway regulating juvenile hormone synthesis.

Experimental Protocols

Spectrophotometric Assay for HMG-CoA Synthase Activity

This protocol is adapted from a method developed for high-throughput screening of HMGS inhibitors and is suitable for measuring enzyme activity in insect tissue homogenates.[10][13] The assay measures the release of Coenzyme A (CoASH) as a product of the reaction, which is detected by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Materials:

-

Insect tissue homogenate (e.g., from corpora allata or fat body)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

Acetyl-CoA solution

-

Acetoacetyl-CoA solution

-

DTNB solution

-

Microplate reader capable of measuring absorbance at 412 nm

-

96-well microplates

Procedure:

-

Prepare Reagents: Prepare fresh solutions of acetyl-CoA, acetoacetyl-CoA, and DTNB in the assay buffer.

-

Sample Preparation: Prepare a homogenate of the insect tissue in cold assay buffer. Centrifuge to pellet cellular debris and use the supernatant for the assay.

-

Assay Reaction: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

DTNB solution

-

Tissue homogenate (enzyme source)

-

-

Initiate Reaction: Start the reaction by adding a mixture of acetyl-CoA and acetoacetyl-CoA to each well.

-

Measurement: Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

-

Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. Enzyme activity can be expressed as the rate of change in absorbance per minute per milligram of protein.

Quantification of Juvenile Hormone by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of juvenile hormones from biological samples.[14][15][16][17][18]

Materials:

-

Insect hemolymph or whole-body extract

-

Solvents: Methanol, isooctane, hexane, formic acid, water (all LC-MS grade)

-

Internal standard (e.g., JH III d3)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Extraction:

-

Sample Cleanup and Concentration: Centrifuge the extract to remove solids. The organic phase containing the JHs is collected and evaporated to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Inject the sample onto a C18 column.

-

Use a gradient elution with a mobile phase consisting of water and methanol, both containing a small amount of formic acid.[14]

-

Perform mass spectrometry in positive electrospray ionization (ESI+) mode.

-

Monitor for the specific precursor and product ions of the JH of interest and the internal standard.

-

-

Quantification: Create a standard curve using known concentrations of the JH standard. Quantify the amount of JH in the sample by comparing its peak area to that of the internal standard and the standard curve.

RNAi-Mediated Silencing of HMG-CoA Synthase

RNA interference (RNAi) is a powerful tool to study gene function by specifically silencing the expression of a target gene.[11][13][19][20][21][22][23][24][25] This workflow can be adapted to silence HMGS and study its impact on JH titers and insect physiology.

// Nodes Start [label="Start: Identify HMGS Gene Sequence", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dsRNA_Design [label="Design dsRNA targeting HMGS"]; dsRNA_Synthesis [label="Synthesize dsRNA in vitro"]; Insect_Injection [label="Inject dsRNA into Insects\n(e.g., larvae or pupae)"]; Incubation [label="Incubate for a defined period"]; Gene_Silencing_Validation [label="Validate HMGS Silencing\n(qPCR)"]; Phenotype_Analysis [label="Phenotypic Analysis\n(e.g., developmental defects,\nreproductive changes)"]; JH_Quantification [label="Quantify Juvenile Hormone\n(LC-MS/MS)"]; End [label="End: Correlate HMGS silencing\nwith phenotype and JH levels", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> dsRNA_Design; dsRNA_Design -> dsRNA_Synthesis; dsRNA_Synthesis -> Insect_Injection; Insect_Injection -> Incubation; Incubation -> Gene_Silencing_Validation; Incubation -> Phenotype_Analysis; Incubation -> JH_Quantification; {Gene_Silencing_Validation, Phenotype_Analysis, JH_Quantification} -> End; } caption: Experimental workflow for RNAi-mediated silencing of HMG-CoA Synthase.

Conclusion and Future Directions

HMG-CoA synthase is a critical enzyme in the juvenile hormone biosynthetic pathway, playing a foundational role in the supply of precursors for JH synthesis. Its regulation at the transcriptional and enzymatic levels makes it an attractive target for the development of novel insect growth regulators. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the function and regulation of HMGS.

Future research should focus on:

-

Elucidating the detailed signaling pathways that control HMGS expression in the corpora allata in response to various physiological cues.

-

Identifying and characterizing specific inhibitors of insect HMGS that have minimal off-target effects.

-

Utilizing advanced techniques like CRISPR/Cas9 for targeted gene knockout of HMGS to further validate its role in JH biosynthesis and insect development.

A deeper understanding of HMG-CoA synthase will undoubtedly accelerate the development of next-generation, environmentally sound pest management strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Specification of the endocrine primordia controlling insect moulting and metamorphosis by the JAK/STAT signalling pathway | PLOS Genetics [journals.plos.org]

- 3. Structure-activity relationships in corpora allata of the cockroach Diploptera punctata: roles of mating and the ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ars.usda.gov [ars.usda.gov]

- 5. entomology.rutgers.edu [entomology.rutgers.edu]

- 6. Metamorphosis of the corpus allatum and degeneration of the prothoracic glands during the larval-pupal-adult transformation of Drosophila melanogaster: a cytophysiological analysis of the ring gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of juvenile hormone synthesis in wild-type and apterous mutant Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular and functional characterization of a juvenile hormone acid methyltransferase expressed in the corpora allata of mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization and regulation of HMG-CoA reductase during a cycle of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Establishing RNAi for basic research and pest control and identification of the most efficient target genes for pest control: a brief guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Juvenile Hormone Biosynthesis Gene Expression in the corpora allata of Honey Bee (Apis mellifera L.) Female Castes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Determination of juvenile hormone titers by means of LC-MS/MS/MS and the juvenile hormone-responsive Gal4/UAS system in Aedes aegypti mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid quantification of juvenile hormones and their metabolites in insect haemolymph by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. stacks.cdc.gov [stacks.cdc.gov]

- 20. RNAi Silencing of the HaHMG-CoA Reductase Gene Inhibits Oviposition in the Helicoverpa armigera Cotton Bollworm | PLOS One [journals.plos.org]

- 21. Optimizing the workflow for successful RNA interference (RNAi) experiments in difficult-to-transfect cells [horizondiscovery.com]

- 22. Gene Silencing in Insect Cells Using RNAi | Springer Nature Experiments [experiments.springernature.com]

- 23. Towards the elements of successful insect RNAi - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Simultaneous silencing of juvenile hormone metabolism genes through RNAi interrupts metamorphosis in the cotton boll weevil - PMC [pmc.ncbi.nlm.nih.gov]

- 25. RNAi silencing of the HaHMG-CoA reductase gene inhibits oviposition in the Helicoverpa armigera cotton bollworm - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA: A Homolog of HMG-CoA in Bacterial Isoprenoid Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA is a crucial intermediate in the bacterial catabolism of acyclic isoprenoids, representing a fascinating homolog of the well-known 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). While HMG-CoA is a central molecule in cholesterol synthesis and ketogenesis in eukaryotes, its homolog plays a key role in the breakdown of isoprenoid compounds by certain bacteria. This technical guide provides an in-depth exploration of this compound, focusing on its biochemical context, the enzyme responsible for its transformation, and a comparative analysis with its more famous counterpart, HMG-CoA.

Core Concepts: A Tale of Two Homologs

Both HMG-CoA and its homolog, this compound, are glutaryl-CoA derivatives with a hydroxyl group at the third carbon. The key structural difference lies in the side chain attached to this carbon. HMG-CoA possesses a simple methyl group, whereas its homolog features a more complex 4-methylpent-3-en-1-yl group. This structural variation dictates their distinct metabolic fates and the enzymes that act upon them.

Table 1: Comparison of HMG-CoA and its Homolog

| Feature | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | This compound |

| Molecular Formula | C27H44N7O20P3S | C32H52N7O20P3S |

| Side Chain at C3 | Methyl group | 4-methylpent-3-en-1-yl group |

| Primary Metabolic Role | Intermediate in cholesterol synthesis and ketogenesis (eukaryotes) | Intermediate in bacterial degradation of acyclic isoprenoids |

| Key Associated Enzyme | HMG-CoA reductase, HMG-CoA synthase, HMG-CoA lyase | 3-hydroxy-3-isohexenylglutaryl-CoA lyase |

The Bacterial Isoprenoid Degradation Pathway

Certain bacteria, particularly those from the Pseudomonas genus, have the remarkable ability to utilize acyclic isoprenoids like citronellol and geraniol as their sole carbon and energy source. The catabolism of these compounds proceeds through a dedicated pathway where this compound is a key intermediate.

The enzyme responsible for the cleavage of this homolog is 3-hydroxy-3-isohexenylglutaryl-CoA lyase (EC 4.1.3.26). This enzyme catalyzes the following reaction:

This compound ⇌ 7-Methyl-3-oxooct-6-enoyl-CoA + Acetate

This reaction is analogous to the cleavage of HMG-CoA by HMG-CoA lyase, which yields acetyl-CoA and acetoacetate. The breakdown of this compound is a critical step in funneling the carbon from isoprenoids into central metabolism.

Experimental Protocols

Detailed experimental protocols for the study of this compound and its associated lyase are based on the foundational work of Seubert and Fass (1964). While access to the full original publication is limited, subsequent research building on this work allows for the reconstruction of key methodologies.

Enzyme Assay for 3-hydroxy-3-isohexenylglutaryl-CoA lyase

The activity of 3-hydroxy-3-isohexenylglutaryl-CoA lyase can be determined by monitoring the formation of its products. A common approach involves a coupled spectrophotometric assay.

Principle: The product, 7-Methyl-3-oxooct-6-enoyl-CoA, can be subsequently acted upon by an enoyl-CoA hydratase, and the resulting product can be oxidized by a specific dehydrogenase with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the lyase activity.

Reagents:

-

Tris-HCl buffer (pH 8.0)

-

Dithiothreitol (DTT)

-

MnCl2 (as a cofactor)

-

This compound (substrate)

-

Enoyl-CoA hydratase (coupling enzyme)

-

3-hydroxyacyl-CoA dehydrogenase (coupling enzyme)

-

NAD+

-

Purified 3-hydroxy-3-isohexenylglutaryl-CoA lyase

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, DTT, MnCl2, NAD+, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase in a quartz cuvette.

-

Incubate the mixture at a constant temperature (e.g., 30°C) for several minutes to allow for temperature equilibration and to establish a baseline reading at 340 nm.

-

Initiate the reaction by adding a known amount of the substrate, this compound.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADH formation, and thus the activity of the lyase, can be calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Quantitative Data

Specific quantitative data for the enzymatic kinetics of 3-hydroxy-3-isohexenylglutaryl-CoA lyase is scarce in modern literature, with much of the foundational data present in the original 1964 publication. However, for comparative purposes, the kinetic parameters for the well-studied human mitochondrial HMG-CoA lyase are presented below. It is expected that the bacterial enzyme would exhibit different, though mechanistically comparable, kinetics.

Table 2: Kinetic Parameters for Human Mitochondrial HMG-CoA Lyase

| Substrate | Km (µM) | Vmax (µmol/min/mg) |

| (S)-HMG-CoA | 2 - 10 | 10 - 20 |

Note: These values are approximate and can vary depending on the experimental conditions.

Conclusion and Future Directions

This compound stands as a testament to the metabolic diversity of the microbial world. As a homolog of the central metabolite HMG-CoA, its study provides valuable insights into the bacterial degradation of complex organic molecules. For researchers in drug development, understanding the enzymes of this pathway, such as 3-hydroxy-3-isohexenylglutaryl-CoA lyase, could open avenues for the development of novel antimicrobial agents targeting the unique metabolic capabilities of certain pathogenic bacteria. Further research, including the full characterization of this enzyme's structure and kinetic properties, is warranted to fully elucidate its role and potential as a therapeutic target.

Metabolic Fate of 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA in Insects: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The compound 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA is a structural analog of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a critical intermediate in the biosynthesis of isoprenoids. While this specific geranyl-substituted analog is not documented in existing insect metabolic literature, its metabolic fate can be predicted with high confidence based on the well-characterized juvenile hormone (JH) biosynthesis pathway. This guide outlines a plausible metabolic pathway for this compound, presents quantitative data from analogous enzyme systems in insects, provides detailed experimental protocols for its study, and visualizes key processes using pathway and workflow diagrams.

Introduction and Postulated Metabolic Significance

Insects utilize the mevalonate (MVA) pathway for the de novo biosynthesis of a diverse array of essential isoprenoids, including juvenile hormones (JHs), which regulate critical life processes such as metamorphosis and reproduction.[1][2][3] The central pathway proceeds through the key intermediate HMG-CoA. The compound of interest, this compound, hereafter referred to as Geranyl-HMG-CoA, is a direct analog where the methyl group of HMG-CoA is replaced by a geranyl group.

It is hypothesized that Geranyl-HMG-CoA is formed by an insect HMG-CoA synthase-like enzyme, which demonstrates substrate promiscuity by condensing geranyl-CoA with acetyl-CoA. Such flexibility is not unprecedented in insect biochemistry.[1] The metabolic fate of Geranyl-HMG-CoA is predicted to follow the canonical MVA pathway, undergoing reduction by an HMG-CoA reductase (HMGR) homolog to yield the corresponding mevalonate analog, 6-hydroxy-6-(4-methylpent-3-en-1-yl)-3-oxohexanoic acid. This product would likely serve as a precursor for the synthesis of novel or specialized sesquiterpenoid-like molecules.

Proposed Metabolic Pathway

The metabolism of Geranyl-HMG-CoA is postulated to be a two-step process analogous to the initial stages of the MVA pathway.

-

Formation: An HMG-CoA synthase (HMGS) homolog condenses Acetyl-CoA with Geranyl-CoA.

-

Reduction: The resulting Geranyl-HMG-CoA is the substrate for an HMG-CoA reductase (HMGR) homolog, which catalyzes its NADPH-dependent reduction to a mevalonate analog.

This proposed pathway provides a logical framework for investigating the function of this novel metabolite.

For context, the established Juvenile Hormone III biosynthesis pathway is presented below.

Quantitative Data from Analogous Insect Enzymes

Direct kinetic data for enzymes metabolizing Geranyl-HMG-CoA are unavailable. However, extensive research on insect HMG-CoA Reductase (HMGR), the analogous enzyme responsible for reducing HMG-CoA, provides valuable parameters. These data are crucial for designing enzyme assays and for understanding the potential efficacy of inhibitors.

Table 1: Kinetic and Inhibition Constants for Insect HMG-CoA Reductase (HMGR)

| Species | Enzyme | Substrate/Inhibitor | Parameter | Value | Reference |

|---|---|---|---|---|---|

| Diploptera punctata (Cockroach) | HMG-CoA Reductase | (3S)-HMG-CoA | Km | 7.6 µM | [4] |

| Diploptera punctata (Cockroach) | HMG-CoA Reductase | Mevinolin | KI | 2.4 nM | [4] |

| Manduca sexta (Tobacco Hornworm) | JH Biosynthesis (HMGR target) | Fluvastatin | IC50 | 5.1 nM | [5] |

| Manduca sexta (Tobacco Hornworm) | JH Biosynthesis (HMGR target) | Pitavastatin | IC50 | 5.2 nM | [5] |

| Manduca sexta (Tobacco Hornworm) | JH Biosynthesis (HMGR target) | Lovastatin | IC50 | 99.4 nM |[5] |

Experimental Protocols

Investigating the metabolic fate of Geranyl-HMG-CoA requires a combination of biochemical assays and metabolomic analysis. The following protocols are adapted from established methods for studying insect isoprenoid metabolism.[6][7][8][9][10]

This protocol describes the isolation of the corpora allata (CA), the primary site of JH biosynthesis, which is the expected location for the metabolism of Geranyl-HMG-CoA.

-

Anesthesia: Anesthetize insects (e.g., cockroaches, moths) by chilling on ice for 5-10 minutes.

-

Dissection: Perform dissection under a stereomicroscope in cold insect saline (e.g., Grace's Insect Medium). Remove the head and secure it with wax or pins.

-

Isolation of Corpora Allata: Carefully remove the brain to expose the retrocerebral complex. The corpora allata are small, paired glands located posterior to the brain. Using fine forceps, gently dissect the glands away from the corpora cardiaca and associated nerves.[11]

-

Homogenization: Transfer the isolated glands (pools of 10-50 glands are common) into a micro-homogenizer tube containing 100-200 µL of ice-cold homogenization buffer (e.g., 100 mM potassium phosphate pH 7.4, 1 mM EDTA, 5 mM DTT, and protease inhibitors).

-

Centrifugation: Homogenize the tissue on ice. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cell debris. The resulting supernatant is the crude enzyme extract for activity assays. For microsomal preparations (containing HMGR), a further ultracentrifugation step (100,000 x g for 60 minutes) is required.[4]

This spectrophotometric assay measures the activity of the putative HMGR homolog by monitoring the consumption of its co-substrate, NADPH.[7][9][12]

-

Reaction Mixture: In a 96-well UV-transparent plate or a quartz cuvette, prepare a reaction mixture containing:

-

100 mM Potassium Phosphate Buffer (pH 7.4)

-

5 mM Dithiothreitol (DTT)

-

300-400 µM NADPH

-

10-50 µL of insect tissue homogenate (from Protocol 4.1)

-

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the substrate, Geranyl-HMG-CoA (synthesized chemically, final concentration 10-50 µM). If using HMG-CoA as a positive control, its apparent Km is ~7.6 µM.[4]

-

Measurement: Immediately measure the decrease in absorbance at 340 nm (A340) over 5-10 minutes using a spectrophotometer set to kinetic mode.

-

Calculation: Calculate the rate of NADPH oxidation using the Beer-Lambert law. The molar extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1. One unit of enzyme activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

-

Controls: Run parallel reactions omitting the substrate (to control for background NADPH oxidase activity) and omitting the enzyme extract (to ensure no non-enzymatic substrate degradation).

This protocol provides a general workflow for the untargeted analysis of metabolites, including Geranyl-HMG-CoA and its downstream products, from insect tissues.[6][8][13]

-

Sample Collection & Quenching: Dissect the tissue of interest (e.g., corpora allata, fat body) and immediately snap-freeze in liquid nitrogen to halt all metabolic activity.

-

Metabolite Extraction:

-

Homogenize the frozen tissue (~50 mg) in a pre-chilled tube with 1 mL of an ice-cold 70-80% methanol/water solution containing an internal standard (e.g., Dichlorophenylalanine).[6]

-

Vortex the mixture vigorously and incubate on ice.

-

Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C.

-

-

Sample Preparation:

-

Transfer the supernatant to a new tube. For robust analysis, a pooled Quality Control (QC) sample should be created by combining a small aliquot from each sample.

-

Filter the supernatant through a 10 kDa molecular weight cut-off filter to remove proteins.[10]

-

Transfer the final extract into an appropriate autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Perform chromatographic separation using a UPLC system with a C18 column.

-

Use a gradient elution program with mobile phases typically consisting of water and acetonitrile, both containing 0.1% formic acid.[6]

-

Analyze the eluent using a tandem mass spectrometer (e.g., QTRAP) in both positive and negative ion modes to detect a wide range of metabolites.

-

-

Data Processing: Process the raw data using metabolomics software to perform peak picking, alignment, and annotation against metabolite databases. Compare treated samples against controls to identify differentially regulated metabolites corresponding to Geranyl-HMG-CoA and its derivatives.

Conclusion

While this compound has not been directly identified in insects, its structural similarity to HMG-CoA provides a strong basis for predicting its metabolic fate through analogous enzymatic reactions within the isoprenoid biosynthesis pathway. The key enzymes responsible are likely homologs of HMG-CoA synthase and HMG-CoA reductase. This guide provides a robust theoretical and practical framework for researchers to investigate this novel compound. By utilizing the provided kinetic data from analogous systems and applying the detailed experimental protocols for enzyme assays and metabolomics, scientists can elucidate the precise role and metabolic pathway of this and other related molecules. Such research is vital for advancing our understanding of insect physiology and may uncover new, species-specific targets for the development of next-generation insecticides.

References

- 1. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 3. Juvenile hormone - Wikipedia [en.wikipedia.org]

- 4. Characterization and regulation of HMG-CoA reductase during a cycle of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lepidopteran HMG-CoA reductase is a potential selective target for pest control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Widely Targeted HPLC-MS/MS Metabolomics Analysis Reveals Natural Metabolic Insights in Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]

- 13. agilent.com [agilent.com]

Delving into the Enzymatic Conversion of 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA is a crucial step in the bacterial degradation of isoprenoids, specifically within the geraniol degradation pathway. This reaction is catalyzed by the enzyme isohexenylglutaconyl-CoA hydratase (EC 4.2.1.57), which facilitates the dehydration of the substrate to form 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA and water. This technical guide provides a comprehensive overview of this enzymatic conversion, including a detailed look at the metabolic pathway, experimental protocols for enzyme analysis, and a summary of the available quantitative data.

Introduction

The microbial degradation of isoprenoids, a large and diverse class of naturally occurring organic compounds, is a significant area of research with implications for bioremediation and the production of valuable chemicals. A key intermediate in the breakdown of acyclic monoterpenes like geraniol is this compound. The enzymatic transformation of this molecule is a critical juncture in the metabolic pathway, channeling carbon into central metabolism. Understanding the specifics of this conversion, including the enzyme responsible and its characteristics, is fundamental for manipulating this pathway for biotechnological applications.

The Geraniol Degradation Pathway

The enzymatic conversion of this compound is an integral part of the geraniol degradation pathway, which has been primarily studied in bacteria such as Pseudomonas species. The pathway commences with the oxidation of geraniol and proceeds through a series of CoA-activated intermediates.

Caption: Overview of the Geraniol Degradation Pathway.

The Key Enzyme: Isohexenylglutaconyl-CoA Hydratase (EC 4.2.1.57)

The central enzyme in the conversion of this compound is isohexenylglutaconyl-CoA hydratase . This enzyme belongs to the hydro-lyase family and catalyzes the following reversible reaction:

This compound ⇌ 3-(4-Methylpent-3-en-1-yl)pent-2-enedioyl-CoA + H₂O

Pioneering work on the purification and characterization of this enzyme was conducted by Seubert and Fass in 1964 from a species of Pseudomonas.[1]

Quantitative Data